"2-Methyl-5-pyrrol-1-yl-phenylamine" physical and chemical properties
"2-Methyl-5-pyrrol-1-yl-phenylamine" physical and chemical properties
An In-Depth Technical Guide to 2-Methyl-5-pyrrol-1-yl-phenylamine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Methyl-5-pyrrol-1-yl-phenylamine, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, a robust synthesis protocol, predicted spectral characteristics, and its prospective applications.
Molecular Identity and Physicochemical Profile
2-Methyl-5-pyrrol-1-yl-phenylamine, identified by the CAS Number 137352-77-3, is a substituted aniline derivative. The core structure consists of a toluene ring substituted with a primary amine and a pyrrole moiety. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate for synthesizing more complex molecular architectures.
The pyrrole ring is a common motif in a vast number of biologically active natural products and synthetic drugs, highlighting the importance of pyrrole-containing scaffolds in drug discovery programs.[1][2] The presence of the primary aromatic amine provides a reactive handle for a variety of chemical transformations, further enhancing its utility as a versatile synthetic intermediate.
Table 1: Core Physicochemical Properties of 2-Methyl-5-pyrrol-1-yl-phenylamine
| Property | Value | Source |
| CAS Number | 137352-77-3 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [3][4][5] |
| Molecular Weight | 172.23 g/mol | [4][5] |
| IUPAC Name | 2-Methyl-5-(1H-pyrrol-1-yl)aniline | [6] |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2)N | [3] |
| Exact Mass | 172.100048391 Da | [5] (Computed for isomer) |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF (Predicted) | N/A |
Proposed Synthesis Methodology: Paal-Knorr Pyrrole Synthesis
The synthesis of N-substituted pyrroles is classically achieved via the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions.[7] This method is highly reliable and provides a direct route to the target compound from commercially available starting materials.
The proposed synthesis for 2-Methyl-5-pyrrol-1-yl-phenylamine involves the reaction of 3-Amino-4-methylaniline (4-methyl-1,3-phenylenediamine) with 2,5-dimethoxytetrahydrofuran , which serves as a stable precursor to succinaldehyde (the required 1,4-dicarbonyl).
Caption: Proposed workflow for the synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-Amino-4-methylaniline in glacial acetic acid.
-
Reagent Addition: To this stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-Methyl-5-pyrrol-1-yl-phenylamine.
-
Predicted Spectral Characteristics for Structural Elucidation
While specific experimental spectra are not widely published, the structure of 2-Methyl-5-pyrrol-1-yl-phenylamine allows for a confident prediction of its key spectral features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.[9][10]
¹H NMR Spectroscopy
(Predicted for CDCl₃, chemical shifts (δ) in ppm)
-
δ ~ 7.1-7.2 (d, 1H): Aromatic proton on the phenyl ring ortho to the methyl group.
-
δ ~ 6.8-7.0 (m, 2H): Two aromatic protons on the phenyl ring.
-
δ ~ 6.7 (t, 2H): Protons at the C2 and C5 positions of the pyrrole ring (α-protons).
-
δ ~ 6.3 (t, 2H): Protons at the C3 and C4 positions of the pyrrole ring (β-protons).
-
δ ~ 3.6 (s, 2H): Broad singlet corresponding to the primary amine (-NH₂) protons. This signal is D₂O exchangeable.
-
δ ~ 2.2 (s, 3H): Singlet for the methyl (-CH₃) group protons.
¹³C NMR Spectroscopy
(Predicted for CDCl₃, chemical shifts (δ) in ppm)
-
δ ~ 145-148: C-NH₂ carbon of the phenyl ring.
-
δ ~ 130-135: Quaternary carbons of the phenyl ring.
-
δ ~ 120-125: C-H carbons of the phenyl ring.
-
δ ~ 118-122: α-carbons (C2, C5) of the pyrrole ring.
-
δ ~ 108-112: β-carbons (C3, C4) of the pyrrole ring.
-
δ ~ 15-20: Methyl carbon (-CH₃).
IR Spectroscopy
(Predicted absorptions, ν, in cm⁻¹)
-
3450-3300 (doublet): N-H stretching vibrations of the primary amine.[11]
-
3100-3000: Aromatic C-H stretching (phenyl and pyrrole rings).
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
~1620: N-H scissoring (bending) vibration.
-
1600-1450: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (Electron Impact - EI)
-
Molecular Ion (M⁺): An intense peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns involving the loss of a methyl group ([M-15]⁺), loss of HCN from the pyrrole ring, and other characteristic cleavages of the aromatic system.[12]
Chemical Reactivity and Synthetic Potential
The molecule possesses two primary sites of reactivity: the primary amine and the electron-rich aromatic systems (both phenyl and pyrrole rings). This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Caption: Key reaction pathways for 2-Methyl-5-pyrrol-1-yl-phenylamine.
-
Reactions at the Amine Group: The primary amine can be readily acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -X).
-
Electrophilic Aromatic Substitution: The aniline moiety is strongly activating, directing electrophilic substitution to the ortho and para positions relative to the amine. Similarly, the pyrrole ring is highly susceptible to electrophilic attack. The interplay between these two activating systems presents opportunities for selective functionalization.
Relevance in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][13] Compounds containing the pyrrole nucleus exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][14]
Derivatives of 2-Methyl-5-pyrrol-1-yl-phenylamine are of significant interest for several reasons:
-
Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology. This compound can serve as a starting point for synthesizing novel inhibitors targeting specific kinases involved in cancer progression.
-
Enzyme Inhibition: Pyrrole-containing compounds have been successfully designed as inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant targets for Alzheimer's disease.[15]
-
Antimicrobial Agents: The structural motif is present in molecules with demonstrated antibacterial and antifungal activity.[14]
The strategic placement of the methyl and amine groups allows for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-target interactions and improving drug-like properties such as solubility and metabolic stability.
Conclusion
2-Methyl-5-pyrrol-1-yl-phenylamine is a high-value chemical intermediate with significant, yet largely untapped, potential. Its straightforward synthesis, predictable spectral properties, and versatile reactivity make it an attractive building block for academic and industrial researchers. The established biological significance of the pyrrole-aniline scaffold strongly suggests that novel derivatives of this compound could lead to the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this promising molecule into their research and development programs.
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